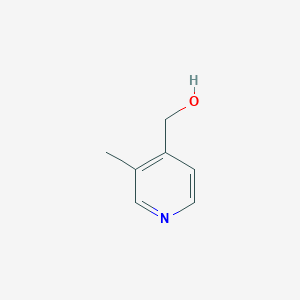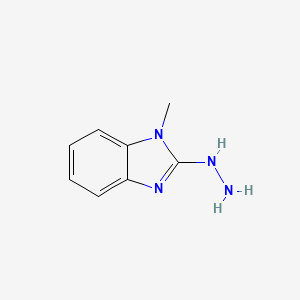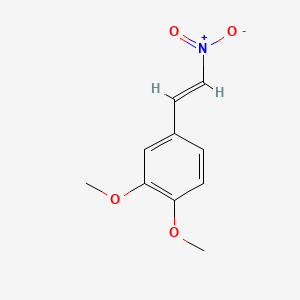
2-(2,3-Dihidro-1,4-benzodioxin-6-il)pirrolidina
Descripción general
Descripción
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a pyrrolidine ring attached to a benzodioxin moiety, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine interacts with its targets by inhibiting their activity . This inhibition results in changes in the normal functioning of the nervous system and inflammatory responses.
Result of Action
The molecular and cellular effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine’s action include the modulation of nerve impulse transmission and inflammatory responses. This is due to its inhibitory effects on cholinesterases and lipoxygenase enzymes .
Análisis Bioquímico
Biochemical Properties
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively, suggesting that this compound may interact with these proteins and potentially influence their activities.
Molecular Mechanism
It is hypothesized that the compound may bind to cholinesterases and lipoxygenase enzymes, potentially inhibiting their activities and leading to changes in downstream cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the halide, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodioxin ring or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the pyrrolidine moiety.
6-Acetyl-1,4-benzodioxane: Another related compound with an acetyl group attached to the benzodioxane ring.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is unique due to the presence of both the benzodioxin and pyrrolidine rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPFVDQLTUQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402459 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-08-6 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


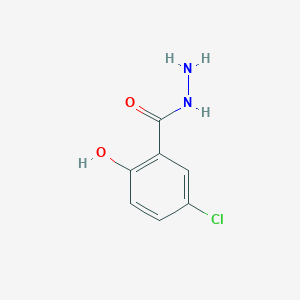
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

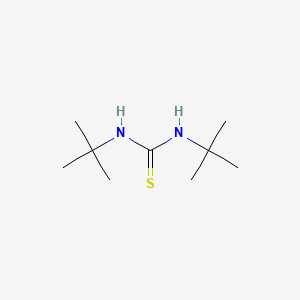
![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
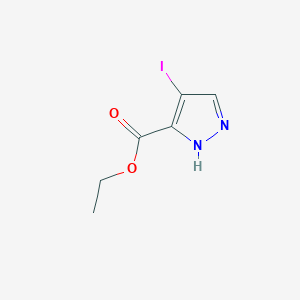
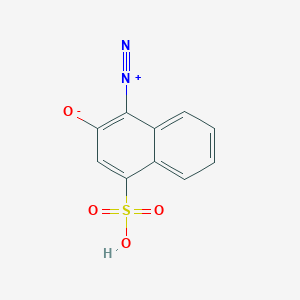
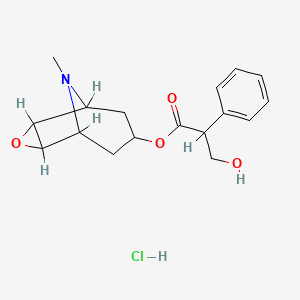
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
